Tetrahexylammonium bromide

Overview

Description

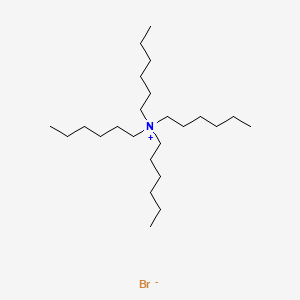

Tetrahexylammonium bromide is a quaternary ammonium salt with the chemical formula C24H52BrN. It is a white to light yellow powder that is soluble in methanol and has a melting point of approximately 99-100°C . This compound is commonly used as a phase transfer catalyst and in the preparation of deep eutectic solvents.

Mechanism of Action

Target of Action

Tetrahexylammonium bromide is a quaternary ammonium compound Similar compounds like tetraethylammonium are known to interact with autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Mode of Action

It is known that tetraethylammonium, a similar compound, blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This suggests that this compound might have a similar mode of action.

Biochemical Pathways

It has been reported that tetraethylammonium bromide, a similar compound, can catalyze the oxidation of organic sulfides to sulfoxides . This suggests that this compound might affect similar biochemical pathways.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight of 434580 , could influence its pharmacokinetic profile.

Result of Action

This compound has been found to exhibit antibacterial and antiproliferative activities . It has shown potential against both Gram-positive and Gram-negative bacteria . In terms of antiproliferative activity, it has shown moderate activity, except at a concentration of 10 mM .

Biochemical Analysis

Biochemical Properties

Tetrahexylammonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the efficiency of reactions. This compound interacts with various enzymes and proteins, including those involved in ion transport and membrane stability. The nature of these interactions often involves ionic bonding and hydrophobic interactions, which stabilize the enzyme-substrate complexes and enhance reaction rates .

Cellular Effects

This compound exhibits notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of ion channels and transporters, leading to altered cellular ion homeostasis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound can inhibit certain ion channels by blocking their pore, thereby preventing ion flow. This inhibition can result in changes in cellular ion concentrations and subsequent alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and viability. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At high doses, this compound can cause toxic effects, including damage to vital organs and disruption of normal physiological functions. These dosage-dependent effects are essential for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and membrane stability. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can affect the activity of enzymes involved in lipid metabolism, leading to changes in lipid composition and distribution within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, this compound can be transported across cell membranes by ion transporters, leading to its accumulation in intracellular organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes, as it ensures that this compound interacts with its target biomolecules in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahexylammonium bromide can be synthesized through the reaction of hexylamine with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{C}6\text{H}{13}\text{NH}2 + 4\text{C}6\text{H}{13}\text{Br} \rightarrow \text{C}{24}\text{H}_{52}\text{NBr} + 3\text{C}6\text{H}{13}\text{NH}_2\text{HBr} ] The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but optimized for scale. The reaction conditions are carefully controlled to maximize yield and purity. The final product is often dried under vacuum to remove any residual solvents .

Chemical Reactions Analysis

Types of Reactions: Tetrahexylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase transfer catalysis, facilitating the transfer of reactants between different phases.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or alkoxide ions. The reaction conditions often include an aqueous or organic solvent and mild heating.

Phase Transfer Catalysis: this compound is used to transfer reactants between aqueous and organic phases, enabling reactions that would otherwise be difficult to achieve.

Major Products: The major products of reactions involving this compound depend on the specific reactants used. For example, in a substitution reaction with hydroxide ions, the product would be hexanol .

Scientific Research Applications

Tetrahexylammonium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Tetrabutylammonium bromide

- Tetraoctylammonium bromide

- Tetrapentylammonium bromide

- Tetraheptylammonium bromide

Comparison: Tetrahexylammonium bromide is unique due to its specific alkyl chain length, which influences its solubility and phase transfer capabilities. Compared to tetrabutylammonium bromide, it has longer alkyl chains, which can enhance its ability to solubilize organic compounds in aqueous phases .

Biological Activity

Tetrahexylammonium bromide (THABr) is a quaternary ammonium salt with significant biological activity, particularly in the fields of microbiology and cancer research. This article explores its antibacterial and antiproliferative effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

- Chemical Formula : C24H52BrN

- Molecular Weight : 434.52 g/mol

- Physical State : White to light yellow powder

- Solubility : Soluble in methanol

- Melting Point : Approximately 99-100°C

THABr is primarily studied for its role as a phase transfer catalyst in various biochemical reactions, facilitating the interaction between organic and aqueous phases.

Antibacterial Activity

THABr exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. A study evaluated its effectiveness using disk diffusion and 2,3,5-triphenyltetrazolium chloride (TTC) methods.

Results from Antibacterial Studies

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (mM) |

|---|---|---|

| Staphylococcus aureus | 10 - 12.75 | 0.5 - 10 |

| Streptococcus pneumoniae | 46.98 - 80.47% | 0.5 - 10 |

| Escherichia coli | 9.85 - 10.75 | 0.5 - 10 |

| Klebsiella pneumoniae | Intermediate sensitivity | 0.5 - 10 |

| Pseudomonas aeruginosa | 8.75 - 11 | 0.5 - 10 |

| Haemophilus influenzae | 11 - 13 | 0.5 - 10 |

The strongest antibacterial activity was observed against Haemophilus influenzae, while Staphylococcus aureus exhibited a clear bacteriolytic effect across all tested concentrations .

Antiproliferative Activity

In addition to its antibacterial properties, THABr has been shown to possess antiproliferative effects on cancer cell lines, specifically the human colon cancer Caco-2 cell line.

Findings from Antiproliferative Studies

| Concentration (mM) | Cell Viability Reduction (%) at 48h | Cell Viability Reduction (%) at 72h |

|---|---|---|

| 0.5 | 31.01 | Not specified |

| 1 | 25.33 | Not specified |

| 10 | 55.57 | 60.26 |

The study indicated that exposure to THABr resulted in significant reductions in cell viability, particularly at higher concentrations . Notably, the morphology of cell aggregates was altered when exposed to THABr, indicating potential effects on cellular structure and function.

The mechanism through which THABr exerts its biological effects involves several biochemical pathways:

- Ion Channel Modulation : Similar compounds have been shown to block autonomic ganglia and influence calcium-activated potassium channels.

- Cell Signaling Pathways : THABr affects cellular metabolism and gene expression, potentially altering energy production pathways within cells.

- Phase Transfer Catalysis : By facilitating the transfer of reactants between phases, THABr enhances reaction rates in biochemical processes.

Case Studies and Research Applications

Several studies have explored the applications of THABr in both laboratory settings and clinical contexts:

- Antimicrobial Formulations : Research has focused on developing ionic liquid formulations containing THABr for enhanced antimicrobial efficacy against resistant bacterial strains .

- Cancer Research : The antiproliferative effects of THABr have been investigated in vitro using various cancer cell lines, providing insights into its potential as a therapeutic agent in oncology .

- Drug Delivery Systems : THABr's role in drug delivery systems has been explored, particularly in enhancing the solubility and bioavailability of therapeutic compounds.

Properties

IUPAC Name |

tetrahexylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.BrH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZCZDCAEVUSPM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20256-54-6 (Parent) | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004328136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50884059 | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4328-13-6 | |

| Record name | Tetrahexylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4328-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004328136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tetrahexylammonium bromide?

A1: this compound has the molecular formula (C6H13)4NBr and a molecular weight of 466.62 g/mol. []

Q2: What spectroscopic techniques are commonly employed for characterizing this compound?

A2: Researchers frequently utilize spectroscopic methods such as Fourier transform infrared spectroscopy (FTIR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, including 81Br-NMR, to characterize this compound and investigate its interactions. [, , ]

Q3: How does this compound perform as a phase-transfer catalyst under various conditions?

A3: this compound exhibits efficacy as a phase-transfer catalyst in various organic reactions, including alkylations and dehydrohalogenations. Its performance is influenced by factors like solvent polarity, temperature, and the presence of other ions. Notably, it demonstrates higher catalytic activity compared to tetrabutylammonium bromide in certain reactions. [, ]

Q4: How does this compound facilitate the synthesis of allenes?

A5: this compound acts as a highly efficient catalyst for the isomerization of alkynes to allenes under mild phase-transfer conditions. This reaction offers a valuable synthetic route to allenes, highlighting the compound's versatility in organic synthesis. []

Q5: How is Conductor-like Screening Model (COSMO) employed to study this compound-based deep eutectic solvents (DES)?

A7: COSMO, with adjustments to account for specific DES interactions, accurately predicts liquid-liquid equilibrium (LLE) in this compound-based DES. While highly accurate for ethylene glycol (EG) based DES, the model shows lower accuracy for glycerol systems, possibly due to challenges in modeling glycerol’s influence on polarizability within the DES. []

Q6: How does the alkyl chain length of tetraalkylammonium salts influence their properties in solution?

A8: Studies on the viscosities and conductances of tetraalkylammonium bromides (from ethyl to hexyl) in various solvents reveal that increasing the alkyl chain length leads to changes in ion-solvent interactions, affecting properties such as conductivity and viscosity. These findings highlight the influence of alkyl chain length on the behavior of these salts in solution. [, , ]

Q7: How is this compound employed in analytical techniques for analyzing environmental samples?

A9: Researchers successfully utilize this compound in an unconventional single-salt aqueous biphasic system (ABS) for extracting trace heavy metals from water samples. This technique, coupled with microwave-induced plasma atomic emission spectrometry (MP-AES), enables sensitive multielement determination of heavy metals, significantly improving detection limits compared to analysis without preconcentration. []

Q8: What are the environmental implications of using this compound-based DES?

A10: While research on the environmental impact of these DES is ongoing, studies highlight their potential as a greener alternative to traditional solvents in applications such as aromatic extraction. Further research is crucial to fully assess their biodegradability and ecotoxicological effects and develop strategies for responsible waste management and recycling. [, ]

Q9: How does this compound contribute to understanding biological ion channels?

A11: this compound, due to its size, serves as a potential tool for probing the pore size of ion channels. Research on Xenopus oocytes suggests that this compound may have lower membrane permeability compared to sodium ions, providing insights into channel selectivity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.